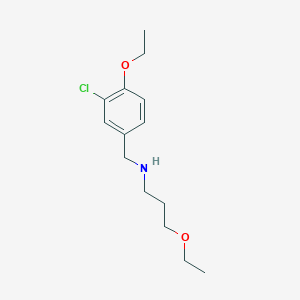
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine is a chemical compound that belongs to the class of benzylamines. It has been studied extensively for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition can lead to an increase in the levels of neurotransmitters, such as dopamine and acetylcholine, which can have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase, which can improve memory and cognitive function. It can also inhibit the activity of monoamine oxidase, which can increase the levels of dopamine and improve mood. Additionally, it has been shown to have antioxidant properties, which can protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine in lab experiments is its potential therapeutic effects. It can be used to develop new drugs for the treatment of various diseases. However, there are also some limitations to using this compound. It can be difficult to synthesize, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the research of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine. One area of research is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of its potential use as an antioxidant. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method.
Conclusion:
This compound is a chemical compound that has potential applications in scientific research. It has been shown to have therapeutic effects for cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and to have antioxidant properties. While there are some limitations to using this compound, there are also several future directions for research, including the development of new drugs and the investigation of its potential use as an antioxidant.
Synthesemethoden
The synthesis of N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine involves several steps. The first step is the reaction of 3-chloro-4-ethoxybenzaldehyde with 3-ethoxypropan-1-amine to form the intermediate product, N-(3-chloro-4-ethoxybenzyl)-3-ethoxyprop-2-en-1-amine. This intermediate is then reduced using sodium borohydride to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-ethoxybenzyl)-3-ethoxypropan-1-amine has been studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. This compound has been shown to have potential therapeutic effects for cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C14H22ClNO2 |
|---|---|
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-3-17-9-5-8-16-11-12-6-7-14(18-4-2)13(15)10-12/h6-7,10,16H,3-5,8-9,11H2,1-2H3 |
InChI-Schlüssel |
NWDGVKIAZKEBRA-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC(=C(C=C1)OCC)Cl |
Kanonische SMILES |
CCOCCCNCC1=CC(=C(C=C1)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(1H-indol-3-yl)vinyl]quinoline](/img/structure/B271544.png)
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)
![4-[2-(1-isoquinolinyl)vinyl]-N,N-dimethylaniline](/img/structure/B271548.png)
![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)
![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)

